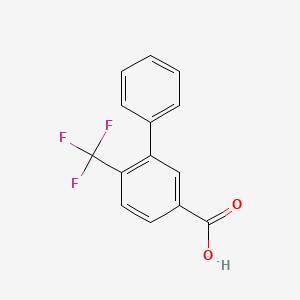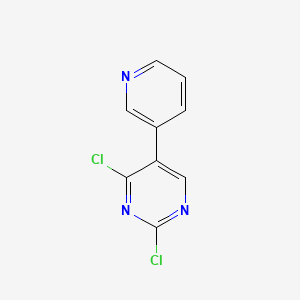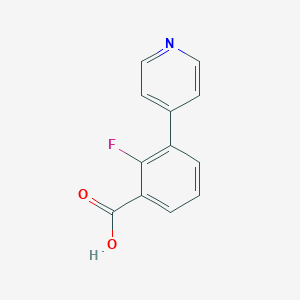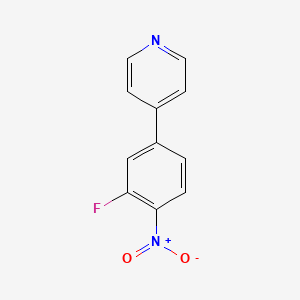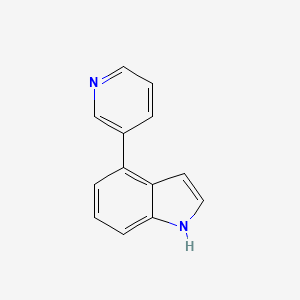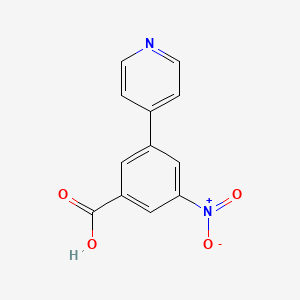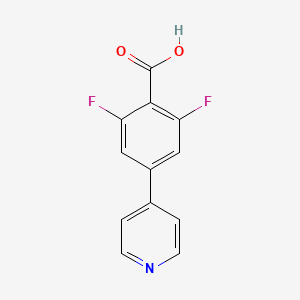
2,6-Difluoro-4-(pyridin-4-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Difluoro-4-(pyridin-4-yl)benzoic acid is a fluorinated aromatic compound characterized by the presence of two fluorine atoms and a pyridine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural and electronic properties.
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: This method involves the cross-coupling of 2,6-difluorobenzene with pyridin-4-yl boronic acid using a palladium catalyst. The reaction typically requires a base, such as sodium carbonate, and is performed in a suitable solvent like toluene or water.
Direct Fluorination: Direct fluorination of 4-(pyridin-4-yl)benzoic acid using fluorinating agents like xenon difluoride (XeF2) or cobalt trifluoride (CoF3) can also be employed.
Industrial Production Methods: The industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions, optimized for efficiency and yield. Continuous flow reactors and automated systems are used to enhance production rates and ensure consistent quality.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters or amides.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The fluorine atoms and the pyridine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly used for reduction reactions.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often requiring a catalyst or specific conditions.
Major Products Formed:
Esters and Amides: Resulting from oxidation reactions.
Alcohols and Aldehydes: Resulting from reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
科学研究应用
2,6-Difluoro-4-(pyridin-4-yl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug design and development, especially in targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and advanced materials due to its unique properties.
作用机制
The compound exerts its effects through interactions with specific molecular targets and pathways. The fluorine atoms enhance the compound's binding affinity and selectivity towards these targets. The pyridine ring plays a crucial role in the compound's biological activity, often interacting with enzymes or receptors.
相似化合物的比较
2,6-Difluoro-4-(pyridin-2-yl)benzoic Acid: Similar structure but different position of the pyridine ring.
2,6-Difluoro-4-(pyridin-3-yl)benzoic Acid: Another positional isomer with distinct properties.
2,6-Difluoro-4-(phenyl)benzoic Acid: Lacks the pyridine ring, resulting in different chemical behavior.
Uniqueness: 2,6-Difluoro-4-(pyridin-4-yl)benzoic acid stands out due to its specific arrangement of fluorine atoms and the pyridine ring, which confer unique electronic and steric properties compared to its isomers and similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
2,6-difluoro-4-pyridin-4-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-9-5-8(7-1-3-15-4-2-7)6-10(14)11(9)12(16)17/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYANHEMGERDADS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=C(C(=C2)F)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B7838257.png)
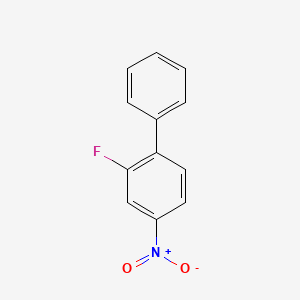
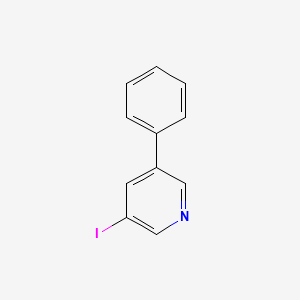

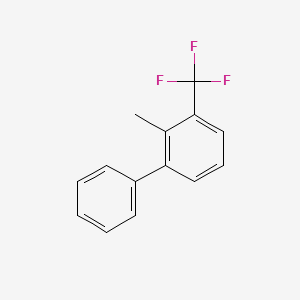
![(5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7838308.png)
